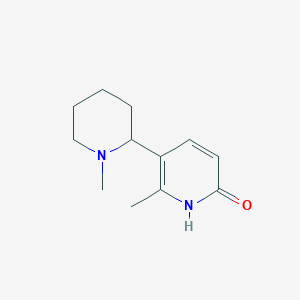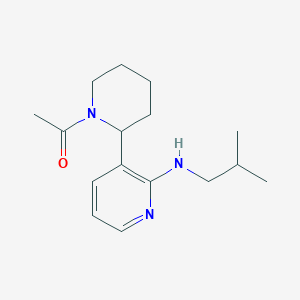![molecular formula C46H36NO2P3 B11820178 5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine is a complex organophosphorus compound It is characterized by its unique pentacyclic structure, which includes multiple phosphanyl and diphenyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,10-Bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amin erfolgt typischerweise durch die Reaktion von Diphenylphosphin mit einem geeigneten Precursor unter kontrollierten Bedingungen. Die Reaktion wird oft in einer inerten Atmosphäre durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern. Der Precursor ist in der Regel ein komplexes organisches Molekül, das den notwendigen Rahmen für die Bildung der pentacyclischen Struktur bietet.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseprozesse umfassen, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um Ausbeute und Reinheit zu maximieren. Fortschrittliche Reinigungstechniken, wie Chromatographie, werden eingesetzt, um das gewünschte Produkt von Nebenprodukten und Verunreinigungen zu isolieren.
Chemische Reaktionsanalyse
Reaktionstypen
5,10-Bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können Phosphinoxide wieder in Phosphine umwandeln.
Substitution: Die Diphenylphosphanylgruppen können an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile wie Alkylhalogenide für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und in inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Phosphinoxide, reduzierte Phosphine und substituierte Phosphinderivate. Diese Produkte werden oft mit spektroskopischen Techniken wie NMR- und IR-Spektroskopie charakterisiert.
Analyse Chemischer Reaktionen
Types of Reactions
5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
5,10-Bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Übergangsmetallen zu bilden. Diese Komplexe werden auf ihre katalytischen Eigenschaften in verschiedenen organischen Transformationen untersucht.
Biologie: Die Fähigkeit der Verbindung, stabile Komplexe mit Metallen zu bilden, macht sie nützlich bei der Untersuchung von Metalloproteinen und Metalloenzymen.
Medizin: Es wird laufend geforscht, ob es als therapeutisches Mittel eingesetzt werden kann, insbesondere im Bereich der Krebsbehandlung, wo Metallkomplexe auf ihre zytotoxischen Eigenschaften untersucht werden.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5,10-Bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11,03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amin beruht auf seiner Fähigkeit, mit Metallionen zu koordinieren. Die Diphenylphosphanylgruppen wirken als Elektronendonatoren und bilden stabile Komplexe mit Metallzentren. Diese Komplexe können dann an verschiedenen katalytischen Zyklen teilnehmen und Reaktionen wie Hydrierung, Hydroformylierung und Kreuzkupplung erleichtern.
Wirkmechanismus
The mechanism of action of 5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine involves its ability to coordinate with metal ions. The diphenylphosphanyl groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Bis(diphenylphosphino)-N,N-diethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amin: Diese Verbindung enthält ebenfalls Diphenylphosphinogruppen und wird in ähnlichen katalytischen Anwendungen eingesetzt.
13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen 13-oxid:
Einzigartigkeit
Die Einzigartigkeit von 5,10-Bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amin liegt in seiner spezifischen pentacyclischen Struktur und dem Vorhandensein mehrerer Diphenylphosphanylgruppen. Diese Struktur bietet eine einzigartige elektronische Umgebung, die die Stabilität und Reaktivität ihrer Metallkomplexe verbessern kann, wodurch sie ein wertvoller Ligand in verschiedenen katalytischen Prozessen ist.
Eigenschaften
Molekularformel |
C46H36NO2P3 |
|---|---|
Molekulargewicht |
727.7 g/mol |
IUPAC-Name |
5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C46H36NO2P3/c1-47(2)41-30-37(51(33-18-7-3-8-19-33)34-20-9-4-10-21-34)29-40-39(41)31-43(52(35-22-11-5-12-23-35)36-24-13-6-14-25-36)46-45(40)44-38-26-16-15-17-32(38)27-28-42(44)48-50-49-46/h3-31,50H,1-2H3 |
InChI-Schlüssel |
XDTRNZSXFTWNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC2=C3C4=C(C=CC5=CC=CC=C54)OPOC3=C(C=C12)P(C6=CC=CC=C6)C7=CC=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)




![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)


![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)


